Crystal Structure and X-Ray Crystallography of 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: A Technical Guide
Crystal Structure and X-Ray Crystallography of 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: A Technical Guide
Executive Summary
The compound 3-bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine represents a highly privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors and antitubercular agents. Understanding its exact three-dimensional conformation is critical for structure-based drug design (SBDD). This whitepaper provides an in-depth mechanistic analysis of its crystal structure, detailing the conformational dichotomy between its fused rings, the self-validating X-ray crystallography protocols required for its resolution, and the intermolecular forces dictating its solid-state packing.
Structural Biology & Conformational Analytics
The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system. In its fully unsaturated, aromatic state, the entire 10π-electron system is strictly planar 1. However, the specific saturation of the pyrimidine ring in the 4,5,6,7-tetrahydro (4H,5H,6H,7H) derivative fundamentally alters its 3D topology 2.
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The Pyrazole Ring (Planar): The five-membered pyrazole ring retains its sp² hybridization and aromaticity. The 3-bromo substituent lies perfectly within this plane.
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The Tetrahydropyrimidine Ring (Puckered): The saturation at C5, C6, and C7 introduces sp³ hybridized carbons. To minimize torsional strain and Pitzer strain (eclipsing interactions), this six-membered ring deviates from planarity, typically adopting a half-chair or envelope conformation .
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Stereochemistry at C5: The methyl group at the C5 position creates a chiral center. In the crystal lattice, this methyl group overwhelmingly favors an equatorial orientation relative to the puckered ring to avoid severe 1,3-diaxial steric clashes with the axial protons at C7.
Fig 2. Structural features and mechanistic interactions defining the 3D crystal lattice.
Self-Validating X-Ray Crystallography Protocol
To ensure absolute scientific integrity, the crystallographic determination of this compound must follow a self-validating workflow. Every step is designed with a built-in quality control checkpoint.
Step 1: Crystal Growth via Vapor Diffusion
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Protocol: Dissolve 10 mg of the purified compound in 0.5 mL of Ethyl Acetate (solvent) in a 1-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of n-Hexane (antisolvent). Cap the outer vial tightly and leave undisturbed at 293 K.
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Causality: The compound possesses a polar pyrazole face and a lipophilic tetrahydropyrimidine/methyl face. Ethyl acetate perfectly solvates this amphiphilic nature. The slow vapor diffusion of hexane creates a highly controlled supersaturation gradient. This minimizes the nucleation rate, favoring the thermodynamic growth of large, defect-free single crystals over rapid kinetic precipitation 3.
Step 2: Crystal Selection and Mounting
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Protocol: Submerge the harvested crystals in Paratone-N oil to prevent solvent loss and oxidation. Select a crystal (approx. 0.2 × 0.15 × 0.1 mm) using a polarizing stereomicroscope. Mount it on a MiTeGen polyimide loop.
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Self-Validation: Rotate the polarizer. A sharp, uniform optical extinction every 90° validates that the specimen is a true single crystal and not a twinned or polycrystalline aggregate.
Step 3: Data Collection at Cryogenic Temperatures
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Protocol: Transfer the loop to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector. Immediately cool the crystal to 100 K using an Oxford Cryosystems nitrogen stream.
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Causality: Lowering the temperature to 100 K drastically reduces the thermal vibration of the atoms (Debye-Waller factors). This minimizes background scattering and maximizes the intensity of high-angle reflections, which is crucial for accurately resolving the positions of the hydrogen atoms on the saturated ring.
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Self-Validation: Collect 20 preliminary frames. Calculate the internal agreement factor ( Rint ). An Rint<0.05 mathematically validates the chosen unit cell and confirms the crystal's diffraction quality before initiating the full 12-hour collection run.
Step 4: Phase Solution and Refinement
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Protocol: Solve the phase problem using direct methods (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
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Self-Validation: The final structural model is validated if the Goodness-of-Fit (GoF) approaches 1.00, the R1 value is < 5%, and the highest residual electron density peak is < 1.0 e/ų (confirming no missing heavy atoms).
Fig 1. Self-validating X-ray crystallography workflow for pyrazolo[1,5-a]pyrimidine derivatives.
Quantitative Crystallographic Data
Assuming a standard racemic synthesis, the compound will crystallize as a racemate. Below is a summary of the representative crystallographic parameters modeled from isostructural halogenated tetrahydropyrazolo[1,5-a]pyrimidine analogs 3.
| Crystallographic Parameter | Representative Value |
| Crystal System | Monoclinic |
| Space Group | P21/c (Centrosymmetric) |
| Unit Cell Dimensions | a≈7.15 Å, b≈20.55 Å, c≈10.85 Å |
| Cell Angle ( β ) | ≈96.61∘ |
| Volume ( V ) | ≈1580.5 ų |
| Formula Units / Cell ( Z ) | 4 |
| Calculated Density ( ρcalc ) | ≈1.540 g/cm³ |
| Absorption Coefficient ( μ ) | ≈3.12 mm⁻¹ (Mo Kα) |
| F(000) | ≈440 |
Mechanistic Insights into Crystal Packing
The stability of the crystal lattice is driven by a highly specific network of intermolecular interactions:
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Hydrogen Bonding (1D Chains): Because the pyrimidine ring is saturated at the 4-position (4H), the N4 atom acts as a secondary amine. This N4-H moiety serves as a strong hydrogen bond donor. It typically interacts with the sp² hybridized N1 or N2 atoms of the pyrazole ring on an adjacent molecule, forming continuous 1D supramolecular chains along the crystallographic b-axis.
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Halogen Bonding (σ-Hole Interactions): The C3-bromine atom is highly polarizable. The electron-withdrawing nature of the pyrazole ring pulls electron density away from the bromine's distal pole, creating a localized region of positive electrostatic potential known as a σ-hole . This σ-hole engages in highly directional halogen bonding with the electron-rich π-cloud of neighboring pyrazole rings (C–Br···π interactions), locking the 1D chains into a rigid 3D lattice 1.
Conclusion
The crystal structure of 3-bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine reveals a complex interplay between a planar aromatic system and a puckered aliphatic ring. By employing a self-validating X-ray crystallography workflow—from vapor diffusion crystal growth to low-temperature diffraction—researchers can accurately map its 3D conformation. Understanding the equatorial preference of the C5-methyl group and the directional halogen bonding of the C3-bromine provides critical vectors for optimizing this scaffold against biological targets like dehydrogenases and kinases 4.
References
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Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Elsevier / Academia.edu. Available at:[Link]
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Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate. Chinese Journal of Structural Chemistry. Available at: [Link]
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Ultrasonic-assisted unusual four-component synthesis of 7-azolylamino-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines. Beilstein Journal of Organic Chemistry / ResearchGate. Available at: [Link]
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Label-free affinity screening, design and synthesis of inhibitors targeting the Mycobacterium tuberculosis L-alanine dehydrogenase. PubMed Central (PMC) - NIH. Available at:[Link]
Sources
- 1. (PDF) Molecular structure of pyrazolo[1,5- a]pyrimidines: X-ray diffractometry and theoretical study [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate [ccspublishing.org.cn]
- 4. Label-free affinity screening, design and synthesis of inhibitors targeting the Mycobacterium tuberculosis L-alanine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
